molecular formula C42H61F5O5S B588976 S-Deoxo-3,17|A-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant CAS No. 862700-70-7

S-Deoxo-3,17|A-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant

Cat. No.: B588976
CAS No.: 862700-70-7
M. Wt: 772.997
InChI Key: PPYWGCSSBHYISP-RQYFJVKPSA-N
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Description

Chemical Identity and Nomenclature

S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant possesses the Chemical Abstracts Service registry number 862700-70-7 and represents a structurally complex steroidal derivative. The compound's systematic International Union of Pure and Applied Chemistry name is (7S,8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one. This nomenclature reflects the compound's sophisticated molecular architecture, incorporating multiple stereochemical centers and functional group modifications.

The molecular formula C42H61F5O5S indicates a substantial molecular structure with a molecular weight of 772.99 grams per mole. Alternative nomenclature includes the synonym 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]–3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)estra-1,3,5(10)-triene-6-one, which emphasizes the structural relationship to the estrane steroid backbone. The compound is also referenced in pharmaceutical literature as Fulvestrant European Pharmacopoeia Impurity E, highlighting its regulatory significance in drug quality control processes.

Chemical Property Value
Chemical Abstracts Service Number 862700-70-7
Molecular Formula C42H61F5O5S
Molecular Weight 772.99 g/mol
International Union of Pure and Applied Chemistry Name (7S,8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Physical Appearance Yellow Oil
Solubility Dichloromethane, Diethyl Ether, Ethyl Acetate

The structural complexity of S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant arises from several key modifications to the basic estrane framework. The presence of tetrahydro-2H-pyran protecting groups at the 3 and 17β positions represents a sophisticated chemical protection strategy commonly employed in steroid synthesis. These bulky cyclic ether groups serve to mask the hydroxyl functionalities during synthetic transformations while potentially altering the compound's pharmacological properties. The 6-oxo modification introduces a ketone functionality that significantly impacts the compound's electronic properties and potential receptor binding characteristics.

Historical Context in Steroidal Anti-Estrogen Research

The development of S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant must be understood within the broader historical context of steroidal anti-estrogen research, which began with the pioneering work on estrogen receptor antagonists in the mid-20th century. The discovery of estrogen receptors by Elwood Jensen utilizing radioisotopic methodology laid the foundation for targeted anti-estrogen therapy. Jensen's demonstration that estrogen receptors could predict hormone-dependent breast tumor responsiveness to therapy established the scientific rationale for developing selective estrogen receptor modulators and degraders.

The evolution from early anti-estrogens like tamoxifen to pure antagonists represented a significant advancement in pharmaceutical chemistry. Tamoxifen, initially classified as a non-steroidal antiestrogen, exhibited partial agonist properties that limited its therapeutic utility. The recognition that tamoxifen's metabolic activation to 4-hydroxytamoxifen was crucial for its anti-estrogenic activity provided important structure-activity insights that informed subsequent drug development efforts. These findings highlighted the need for compounds with pure antagonist properties, devoid of any estrogenic activity.

Fulvestrant emerged from systematic medicinal chemistry efforts focused on modifying long-chain alkyl substitutes in the 7α-position of estradiol. This rational drug design approach, combined with phenotypic screening, led to the identification of compounds with novel mechanisms of action. Fulvestrant represented the first selective estrogen receptor degrader to be approved, working by binding to estrogen receptors and destabilizing them, causing cellular protein degradation processes to destroy the receptor complex. The compound's unique mechanism involved inhibiting receptor dimerization, rendering both activation function 1 and activation function 2 domains inactive, reducing nuclear translocation, and accelerating estrogen receptor degradation.

Historical Milestone Year Significance
Estrogen Receptor Discovery 1960s Elwood Jensen identified estrogen receptors using radioisotopic methodology
Tamoxifen Development 1970s-1980s First widely used anti-estrogen, but with partial agonist properties
Fulvestrant Discovery 1980s-1990s First pure estrogen receptor antagonist through rational drug design
Fulvestrant Approval 2002 United States Food and Drug Administration approval for breast cancer treatment
Impurity Standards Development 2000s-2010s Development of pharmaceutical impurity standards including S-Deoxo derivatives

Properties

IUPAC Name

(7S,8R,9S,13S,14S,17S)-13-methyl-3,17-bis(oxan-2-yloxy)-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H61F5O5S/c1-40-23-21-31-30-18-17-29(51-36-15-8-10-24-49-36)28-33(30)39(48)32(38(31)34(40)19-20-35(40)52-37-16-9-11-25-50-37)14-7-5-3-2-4-6-12-26-53-27-13-22-41(43,44)42(45,46)47/h17-18,28,31-32,34-38H,2-16,19-27H2,1H3/t31-,32+,34+,35+,36?,37?,38+,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYWGCSSBHYISP-RQYFJVKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)C(C(=O)C5=C3C=CC(=C5)OC6CCCCO6)CCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC4CCCCO4)[C@@H](C(=O)C5=C3C=CC(=C5)OC6CCCCO6)CCCCCCCCCSCCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H61F5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747479
Record name S-Deoxo-3,17alpha-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

773.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862700-70-7
Record name S-Deoxo-3,17alpha-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant, a derivative of fulvestrant, is a synthetic compound that exhibits significant biological activity, particularly in the context of hormone receptor modulation and potential anticancer properties. This article explores its chemical properties, biological mechanisms, and relevant research findings.

S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant has the following chemical characteristics:

PropertyValue
CAS Number 862700-70-7
Molecular Formula C₄₂H₆₁F₅O₅S
Molecular Weight 772.988 g/mol
LogP 12.058
PSA (Polar Surface Area) 79.29 Ų

The biological activity of S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant primarily involves its role as an estrogen receptor antagonist. By binding to estrogen receptors, it inhibits estrogen-mediated signaling pathways crucial for the growth of certain types of breast cancer cells. This mechanism is similar to that of fulvestrant, which is known for its efficacy in treating estrogen receptor-positive breast cancer.

Anticancer Activity

Research has demonstrated that S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant exhibits potent antiproliferative effects on various cancer cell lines. In vitro studies have shown that this compound significantly reduces cell viability in estrogen-dependent breast cancer cells.

  • Study on MCF-7 Cells :
    • Objective : Evaluate the antiproliferative effects.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : An IC50 value of approximately 50 nM was observed, indicating strong activity against these cells.
  • Mechanistic Insights :
    • The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins, promoting cell death in a dose-dependent manner.

Antioxidant Properties

In addition to its anticancer activity, S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant has been investigated for its antioxidant capabilities:

CompoundIC50 (μM)
S-Deoxo Compound25
Reference Antioxidants10 (for comparison)

This study suggests that the compound may protect against oxidative stress in cellular environments, adding another layer to its therapeutic potential.

Research Findings and Implications

Research indicates that S-Deoxo-3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-6-oxo-fulvestrant could be a valuable addition to existing breast cancer therapies. Its dual action as both an estrogen receptor antagonist and an antioxidant positions it as a promising candidate for further clinical investigation.

Future Directions

  • Clinical Trials : Further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
  • Combination Therapies : Investigating its use in combination with other therapeutic agents may enhance treatment outcomes for patients with resistant forms of breast cancer.

Preparation Methods

Protection of 3- and 17β-Hydroxy Groups

The steroidal hydroxyl groups at positions 3 and 17β are protected using 3,4-dihydro-2H-pyran under acidic catalysis (e.g., p-toluenesulfonic acid) in dichloromethane. This step yields 3,17β-bis-(O-tetrahydro-2H-pyran-2-yl)-fulvestrant intermediate.

Reaction Conditions

  • Catalyst : p-TsOH (0.1 equiv)

  • Solvent : Anhydrous DCM, 0°C → room temperature

  • Time : 12–16 hours

  • Yield : 85–90%

Introduction of the Pentafluoropentylsulfenyl Group

The 7α position is functionalized via a nucleophilic substitution reaction. The intermediate from Step 2.1 reacts with 4,4,5,5,5-pentafluoropentylsulfenyl chloride in the presence of a base (e.g., DBU) to install the sulfenyl group.

Reaction Conditions

  • Base : 1,8-Diazabicycloundec-7-ene (DBU, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF), −78°C → 0°C

  • Time : 4–6 hours

  • Yield : 70–75%

Oxidation of the 6-Hydroxy Group to a Ketone

The 6-hydroxy group is oxidized to a ketone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is critical for achieving the final oxidized structure.

Reaction Conditions

  • Oxidizing Agent : mCPBA (1.5 equiv)

  • Solvent : DCM, 0°C → room temperature

  • Time : 2–4 hours

  • Yield : 80–85%

Analytical Characterization and Validation

Intermediate and final products are characterized using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₄₂H₆₁F₅O₅S, [M+H]⁺ = 773.42).

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, CDCl₃): δ 5.75 (s, 1H, C6=O), 4.85–4.70 (m, 2H, THP protons).

    • ¹³C NMR : 201.5 ppm (C6=O), 98.2–65.3 ppm (THP carbons).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Side Reactions During Oxidation

Over-oxidation at the 17β position is mitigated by maintaining strict temperature control (0–5°C) during mCPBA addition.

THP Deprotection Risks

Premature deprotection under acidic conditions is avoided by using anhydrous solvents and neutral workup (saturated NaHCO₃).

Industrial-Scale Considerations

SynThink Chemicals reports kilogram-scale production with the following adjustments:

  • Catalyst Recycling : Palladium-based catalysts are recovered via filtration and reused, reducing costs.

  • Green Chemistry : Ethyl acetate replaces DCM in oxidation steps to enhance sustainability.

Regulatory and Compliance Aspects

The synthetic route adheres to ICH Q3A/B guidelines for impurity profiling. Batch records include:

  • Residual Solvent Analysis (GC-MS): Confirms compliance with ICH Q3C limits.

  • Genotoxic Impurity Screening : Ensures pentafluoropentylsulfenyl chloride residues <10 ppm.

Comparative Analysis of Alternative Routes

Method Advantages Disadvantages
THP Protection High yielding, scalableAcidic workup risks deprotection
TBDMS Protection Superior thermal stabilityCost-prohibitive for large-scale
Direct Oxidation Fewer stepsLow selectivity for 6-keto formation

Q & A

Q. How to resolve contradictions in bioactivity data across cell lines or animal models?

  • Methodological Answer : Apply multivariate statistical analysis (e.g., PCA or hierarchical clustering) to identify confounding variables (e.g., metabolic stability, serum protein binding). Validate using orthogonal assays: compare in vitro CYP450 metabolism (human liver microsomes) with in vivo PK/PD in murine models .

Q. What computational approaches predict binding modes and metabolic pathways?

  • Methodological Answer : Use molecular docking (AutoDock Vina or Schrödinger) with ERα crystal structures (PDB: 3ERT). For metabolism, simulate cytochrome P450 interactions (CYP3A4/2D6) via MD trajectories (GROMACS). Validate predictions with LC-MS/MS metabolite profiling .

Q. How to investigate synergistic effects with adjuvant therapies (e.g., CDK4/6 inhibitors)?

  • Methodological Answer : Design combination index (CI) assays using the Chou-Talalay method. Treat ER+ breast cancer cells (e.g., T47D) with serial dilutions of S-Deoxo-fulvestrant and palbociclib. Calculate CI values via CompuSyn; CI < 1 indicates synergy. Confirm with apoptosis markers (Annexin V/PI) .

Q. How to optimize synthetic routes for scalable production of key intermediates?

  • Methodological Answer : Apply DoE (Design of Experiments) to THP protection steps. Vary catalysts (p-TsOH vs. pyridinium chlorochromate), reaction time (2–12 hours), and solvent polarity (THF vs. DCM). Analyze yield/purity via HPLC-ELSD and select conditions balancing efficiency and cost .

Data Contradiction Analysis Example

Scenario : Discrepancies in ERβ antagonism reported across studies.

  • Resolution Steps :
    • Validate assay conditions (e.g., ligand depletion in high-protein media).
    • Compare cell lines: ERβ-transfected HEK293 vs. endogenous ERβ in MDA-MB-231.
    • Test metabolite interference (e.g., 6-oxo group oxidation products via LC-MS).
    • Reconcile data using meta-analysis (random-effects model) .

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